molecular formula C15H9Cl2NO2 B5714285 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one

2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one

Cat. No. B5714285
M. Wt: 306.1 g/mol
InChI Key: BPACTKUOSFXGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one, also known as DCBBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. DCBBO is a benzoxazinone derivative that has been synthesized through various methods and has been found to exhibit potent biological activity.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes, which can inhibit cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biological activity, with studies showing that it can inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been found to exhibit antioxidant properties, which can protect cells from oxidative damage. This compound has also been found to exhibit neuroprotective properties, making it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments, including its potent biological activity and efficient synthesis methods. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one, including further studies on its mechanism of action and potential use in cancer treatment and inflammatory diseases. Additionally, research on the potential use of this compound in neurodegenerative diseases and other conditions could lead to the development of new treatments. Further optimization of synthesis methods could also lead to more efficient production of this compound for use in research.

Synthesis Methods

2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one can be synthesized through several methods, including the reaction of 3,4-dichloroaniline with methyl anthranilate followed by cyclization. Another method involves the reaction of 3,4-dichloroaniline with 2-chloroacetyl chloride followed by cyclization with sodium methoxide. These methods have been optimized for efficient synthesis of this compound.

Scientific Research Applications

2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has been found to exhibit potent biological activity, making it a promising compound for use in various scientific research applications. It has been studied extensively for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-8-methyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c1-8-3-2-4-10-13(8)18-14(20-15(10)19)9-5-6-11(16)12(17)7-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPACTKUOSFXGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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